molecular formula C6H13N3 B14748064 1,2,7-Triazaspiro[4.4]nonane CAS No. 176-05-6

1,2,7-Triazaspiro[4.4]nonane

Cat. No.: B14748064
CAS No.: 176-05-6
M. Wt: 127.19 g/mol
InChI Key: QQEMJQVIVOJTGT-UHFFFAOYSA-N
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Description

1,2,7-Triazaspiro[44]nonane is a heterocyclic compound featuring a spirocyclic structure with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,7-Triazaspiro[4.4]nonane typically involves the cyclization of appropriate precursors under specific conditions. One efficient method involves the reaction of a suitable amine with a dihaloalkane, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2,7-Triazaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,7-Triazaspiro[4.4]nonane is unique due to its specific arrangement of nitrogen atoms within the spirocyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

176-05-6

Molecular Formula

C6H13N3

Molecular Weight

127.19 g/mol

IUPAC Name

1,2,7-triazaspiro[4.4]nonane

InChI

InChI=1S/C6H13N3/c1-3-7-5-6(1)2-4-8-9-6/h7-9H,1-5H2

InChI Key

QQEMJQVIVOJTGT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCNN2

Origin of Product

United States

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